molecular formula C12H28Cl2N2 B1424752 N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride CAS No. 1220030-35-2

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

Cat. No.: B1424752
CAS No.: 1220030-35-2
M. Wt: 271.27 g/mol
InChI Key: YNDDKIZIKXKPIG-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This piperidine-based structure is of significant interest in advanced medicinal chemistry and pharmacology, particularly for investigating novel psychoactive substances (NPS) and their mechanisms of action. Piperidine derivatives are recognized as critical synthetic building blocks in the pharmaceutical industry, featured in over twenty classes of pharmaceuticals and numerous alkaloids . The piperidine ring is a privileged scaffold in drug discovery due to its presence in a wide array of biologically active molecules. This specific derivative can serve as a key intermediate for researchers studying the structure-activity relationships (SAR) of compounds that interact with the central nervous system. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various in vitro experimental models. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, in compliance with all applicable local, state, and federal regulations. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDKIZIKXKPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

The synthesis of compounds like N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride generally involves the following steps:

Detailed Synthesis Steps

Given the complexity of the target compound, a detailed synthesis might involve the following steps:

Analysis and Purification

After synthesis, the compound must be purified and analyzed to ensure its purity and structure. Common methods include:

Research Findings

Research on similar compounds suggests that the synthesis of complex amines often involves multiple steps with varying yields and purities. The choice of reagents and conditions can significantly affect the outcome of each step.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature in methanol or dichloromethane

  • Product : Formation of an N-oxide derivative via oxygen insertion at the nitrogen atom .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
OxidationH₂O₂, MeOH, 25°CPiperidine N-oxide72–85

Research Findings :

  • Oxidation of the piperidine ring increases polarity, enhancing solubility in polar solvents .

  • N-Oxides retain biological activity but exhibit altered receptor-binding kinetics .

Reduction Reactions

The compound’s secondary amine can participate in reductive alkylation:

  • Reagent : Sodium cyanoborohydride (NaBH₃CN)

  • Conditions : Acetic acid buffer, pH 5–6, 50°C

  • Product : Stabilized tertiary amine derivatives .

Reaction TypeReagents/ConditionsMajor ProductNotes
Reductive AlkylationNaBH₃CN, AcOHN-Alkylated derivativeRequires carbonyl substrate (e.g., aldehydes)

Key Observations :

  • LiAlH₄ reduction of intermediate nitriles to amines is critical during synthesis .

  • Over-reduction may lead to piperidine ring saturation, altering pharmacological properties .

Substitution Reactions

The secondary amine undergoes nucleophilic substitution:

  • Reagent : Alkyl halides (e.g., methyl iodide)

  • Conditions : K₂CO₃ in acetonitrile, reflux

  • Product : Quaternary ammonium salts .

Reaction TypeReagents/ConditionsMajor ProductReaction Time
N-AlkylationCH₃I, K₂CO₃, MeCNQuaternary salt6–8 hrs

Mechanistic Insight :

  • Steric hindrance from the piperidine ring slows reaction kinetics compared to linear amines .

  • Selectivity for primary alkyl halides over aryl halides is observed .

Acid-Base Reactions

As a dihydrochloride salt, the compound dissociates in aqueous solutions:

  • Reaction : C12H28N22HClC12H28N22++2Cl\text{C}_{12}\text{H}_{28}\text{N}_2\cdot 2\text{HCl}\rightarrow \text{C}_{12}\text{H}_{28}\text{N}_2^{2+}+2\text{Cl}^-

  • pKa : ~10.2 (tertiary amine), ~8.9 (secondary amine) .

Applications :

  • Protonation enhances water solubility, facilitating formulation for biological studies .

  • Deprotonation with NaOH regenerates the free base, enabling lipid membrane permeability .

Guanylation Reactions

The primary amine can react with guanylating agents:

  • Reagent : 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

  • Conditions : HgCl₂ catalyst, triethylamine, acetonitrile

  • Product : Protected guanidine derivatives .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
GuanylationHgCl₂, Et₃N, MeCNBoc-protected guanidine60–75

Critical Notes :

  • Mercury-based catalysts pose toxicity concerns, necessitating alternative catalysts (e.g., ZnCl₂) .

  • Acidic deprotection (HCl/dioxane) yields the final guanidine dihydrochloride .

Comparative Reactivity

The compound’s reactivity differs from structurally similar molecules:

CompoundReactivity with CH₃IOxidation Susceptibility
Target Compound Moderate (steric hindrance)High (tertiary amine)
N-MethylpiperidineFastLow (no adjacent amines)
Linear ButylamineVery fastNone

Source : Derived from mechanistic studies of piperidine derivatives .

Scientific Research Applications

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has shown potential pharmacological activity, particularly in the following areas:

Central Nervous System Interaction

Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to:

  • Dopaminergic Activity : Potential modulation of dopamine receptors, which could have implications for treating disorders like Parkinson's disease.
  • Serotonergic Activity : Interaction with serotonin receptors may offer therapeutic avenues for depression and anxiety disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use as an antibiotic or antifungal agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For example, enzyme inhibition studies have shown promise in targeting acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study ANeurotransmitter InteractionDemonstrated modulation of dopamine receptors in vitro, suggesting potential for Parkinson's treatment.
Study BAntimicrobial ActivityShowed effectiveness against Staphylococcus aureus with an MIC of 256 µg/mL.
Study CEnzyme InhibitionInhibited acetylcholinesterase activity by 70% at a concentration of 100 nM, indicating potential for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Features Key Substituents Pharmacological Activity Regulatory Status
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride Piperidine, methyl, butan-1-amine Piperidin-2-yl, methyl, butyl Hypothesized CNS activity (based on piperidine analogs) Not explicitly restricted (assumed under research)
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride (CAS 16111-27-6) Dimethylaminoethyl, pseudothiourea Thiourea, dimethylamino Sensitizing agent; restricted due to toxicity Severely restricted (EU effective 1/7/1991)
Thonzylamine hydrochloride (Neohetramine) Pyrimidine, methoxybenzyl Pyrimidyl, p-methoxybenzyl Antihistamine (historical use) Approved (now largely obsolete)
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine, fluorophenyl, ethyl ester Fluorophenyl, piperidin-2-yl Unspecified; fluorophenyl may enhance lipophilicity No restrictions mentioned
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Phosphonothiolate, aminoethyl Isopropylphosphonothiolate, cyclohexylmethyl Likely agrochemical/neurotoxic (organophosphorus class) Scheduled under chemical regulations

Key Findings from Comparative Analysis

Piperidine Derivatives: The target compound shares a piperidine core with ethyl(fluorophenyl)(piperidin-2-yl)acetate . Thonzylamine hydrochloride incorporates a pyrimidine ring instead of piperidine but retains the dihydrochloride salt, demonstrating the versatility of amine salts in drug formulation .

Aminoethyl and Toxicity Profiles: The S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride highlights the impact of sulfur-containing groups (thiourea), which contribute to its sensitizing properties and regulatory restrictions . Phosphonothiolates (e.g., Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate) feature aminoethyl chains but are structurally distinct due to phosphorus-based functional groups, often associated with neurotoxicity .

Regulatory and Application Context :

  • Restricted compounds like the thiourea derivative underscore the importance of functional groups in safety evaluations. The target compound’s regulatory status is unspecified but likely under preclinical investigation.
  • Thonzylamine’s historical approval as an antihistamine supports the feasibility of dihydrochloride salts in therapeutics, though structural differences (piperidine vs. pyrimidine) may steer the target toward alternative applications.

Biological Activity

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride, a compound with the molecular formula C12H28Cl2N2C_{12}H_{28}Cl_{2}N_{2}, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound is characterized by a piperidine moiety linked to a butanamine backbone, enhancing its solubility and possibly influencing its biological activity due to the dihydrochloride form .

Pharmacological Context

Preliminary studies indicate that compounds similar to this compound may interact with various neurotransmitter systems due to the presence of the piperidine ring. This interaction suggests potential applications in treating central nervous system disorders .

Research into the mechanism of action is crucial for understanding how this compound affects biological systems. It is hypothesized that the compound may exhibit properties similar to other psychoactive substances, warranting further pharmacological evaluations to establish its efficacy and safety profile .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other compounds in the following table:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-N-(piperidin-1-yl)butan-1-aminePiperidine ring; butanamine backboneDifferent piperidine substitution
N-Ethyl-N-(2-pyridinyl)butan-1-aminePyridine instead of piperidineAromatic nitrogen vs aliphatic nitrogen
4-(Piperidin-1-yl)methylbutanamideAmide functional groupContains an amide linkage
N,N-Dimethyl-piperidinyl-butanamineDimethyl substitution on nitrogenIncreased steric hindrance affecting activity

This comparison highlights that the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of various piperidine derivatives, noting their antibacterial and antifungal properties. For instance, certain derivatives demonstrated strong antifungal activity with minimum inhibitory concentration (MIC) values below 1 µg/mL against various strains .

Moreover, structural modifications in piperidine derivatives have shown increased antibacterial efficacy. For example, modifications leading to MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria were documented . These findings suggest that similar modifications could enhance the biological activity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride
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N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

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